molecular formula C8H8N2 B034290 1-Allylpyrrole-2-carbonitrile CAS No. 101001-69-8

1-Allylpyrrole-2-carbonitrile

Cat. No. B034290
M. Wt: 132.16 g/mol
InChI Key: ZNGDUQFFOPRZEL-UHFFFAOYSA-N
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Patent
US04659726

Procedure details

In the same manner as described in Reference Example 2 (1) except that 1-allylpyrrole-2-carbaldehyde (prepared in the same manner as described in Can. J. Chem., 55, 4112, 1977, b.p. 80°-83° C./7 mmHg) (8.1 g, 60 mmole) is used instead of 1-isopropylpyrrole-2-carbaldehyde and further the product is isolated by silica gel column chromatography (solvent, cyclohexane:dichloromethane=3:1) instead of distillation under reduced pressure, there is obtained 1-allylpyrrole-2-carbonitrile (4.0 g, yield: 50%).
[Compound]
Name
Example 2 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[CH:9]=O)[CH:2]=[CH2:3].C([N:14]1C=CC=C1C=O)(C)C.C1CCCCC1>ClCCl>[CH2:1]([N:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]#[N:14])[CH:2]=[CH2:3]

Inputs

Step One
Name
Example 2 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N1C(=CC=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C(=CC=C1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the same manner

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.